(2-Ethoxyphenyl)-piperidin-1-ylmethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)-piperidin-1-ylmethanethione is an organic compound that features a piperidine ring bonded to a methanethione group and a 2-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)-piperidin-1-ylmethanethione typically involves the reaction of 2-ethoxybenzaldehyde with piperidine and carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)-piperidin-1-ylmethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethoxyphenyl)-piperidin-1-ylmethanethione is used as a building block for the synthesis of more complex molecules.
Biology
Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)-piperidin-1-ylmethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxyphenyl)-piperidine: Lacks the methanethione group, making it less reactive in certain chemical reactions.
(2-Ethoxyphenyl)-methanethione: Lacks the piperidine ring, affecting its biological activity.
(2-Ethoxyphenyl)-piperidin-1-ylmethanol: Contains a hydroxyl group instead of a methanethione group, altering its chemical properties.
Uniqueness
(2-Ethoxyphenyl)-piperidin-1-ylmethanethione is unique due to the presence of both the piperidine ring and the methanethione group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-ethoxyphenyl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-2-16-13-9-5-4-8-12(13)14(17)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCSHVVRGWMKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=S)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.